Sequential ring closure and [2,3]-sigmatropic rearrangement reactions: an approach to the synthesis of C-19 oxygenated cyathane-type diterpenoids
Chemical Communications Pub Date: 1900-01-01 DOI: 10.1039/CC9960001879
Abstract
Preparation of the tertiary allylic alcohols 17–22, follwed by subjection of these substances to the Still–Mitra [2,3]-sigmatropic rearrangement sequence, provides the functionalised bicyclo[4.3.0]nonanes 23–26; acquisition of 26; points to a strategy for the synthesis of C-19 oxygenated cyathane-type diterpenoids.
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Journal Name:Chemical Communications
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